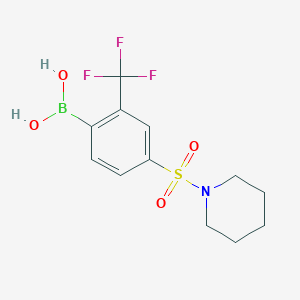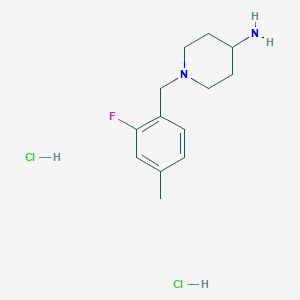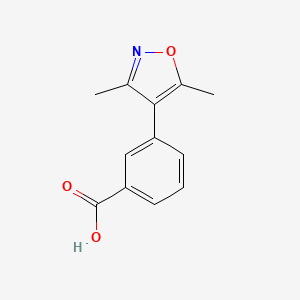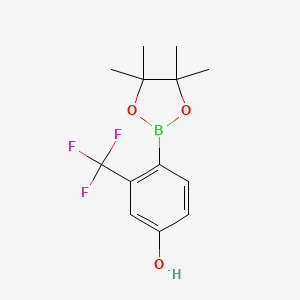
N-(2-Fluoro-6-nitrophenyl)guanidine
概要
説明
N-(2-Fluoro-6-nitrophenyl)guanidine is a chemical compound with the molecular formula C7H7FN4O2 and a molecular weight of 198.157 g/mol . It is characterized by the presence of a guanidine group attached to a 2-fluoro-6-nitrophenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-nitrophenyl)guanidine can be achieved through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines with yields up to 81% under mild conditions. The reaction typically involves the formation of N-phthaloylguanidines as intermediates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine offers a convenient route for large-scale synthesis . This method involves the stepwise displacement of imidazole groups by amines, allowing for efficient production under controlled conditions.
化学反応の分析
Types of Reactions
N-(2-Fluoro-6-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the fluorine or nitro positions.
科学的研究の応用
N-(2-Fluoro-6-nitrophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organocatalysis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Fluoro-6-nitrophenyl)guanidine involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Fluoro-6-nitrophenyl)guanidine include other guanidine derivatives such as:
- N-(2-Chloro-6-nitrophenyl)guanidine
- N-(2-Bromo-6-nitrophenyl)guanidine
- N-(2-Methyl-6-nitrophenyl)guanidine
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to molecular targets compared to other halogenated derivatives .
特性
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERXMJGQRGBGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


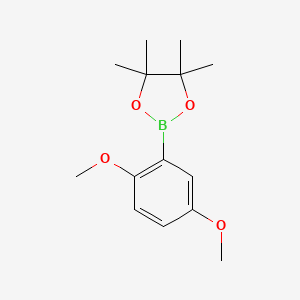
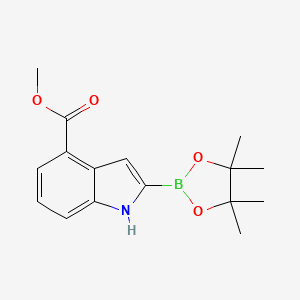
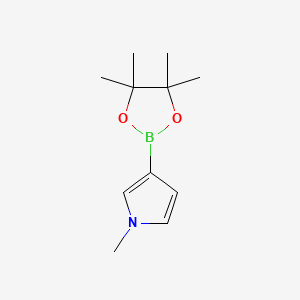

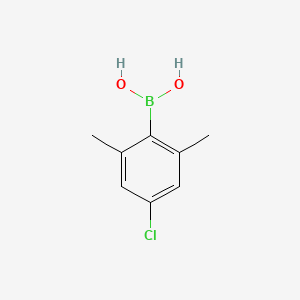
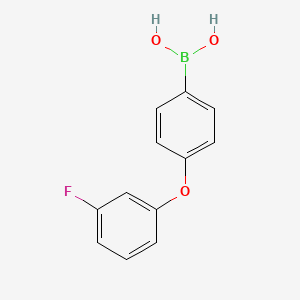
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)


